4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines a pyridine ring with a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.
Coupling with the Pyridine Derivative: The final step involves coupling the chromene derivative with 3,5-dichloropyridin-2-ol using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
Reduction: Formation of 8-methoxy-2-hydroxy-2H-chromene-3-carboxylate.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, such as enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and functional properties.
Mechanism of Action
The mechanism of action of 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like warfarin and dicoumarol, which are well-known anticoagulants.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are essential vitamins.
Uniqueness
What sets 4-[(3,5-dichloropyridin-2-yl)oxy]phenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate apart is its combination of a chromene and a pyridine moiety, which may confer unique biological activities and chemical reactivity. This dual functionality can be advantageous in designing multifunctional drugs or materials.
Properties
Molecular Formula |
C22H13Cl2NO6 |
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Molecular Weight |
458.2 g/mol |
IUPAC Name |
[4-(3,5-dichloropyridin-2-yl)oxyphenyl] 8-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C22H13Cl2NO6/c1-28-18-4-2-3-12-9-16(22(27)31-19(12)18)21(26)30-15-7-5-14(6-8-15)29-20-17(24)10-13(23)11-25-20/h2-11H,1H3 |
InChI Key |
VKXINOJAQZSAPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)OC4=C(C=C(C=N4)Cl)Cl |
Origin of Product |
United States |
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